Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylate ester group.
Mechanism of Action
Target of Action
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They have been found to interact with a variety of biological targets, including enzymes like acetylcholinesterase . .
Mode of Action
The mode of action of pyrazoles can vary depending on their specific structure and the targets they interact with. Some pyrazoles have been found to inhibit enzymes, disrupting their normal function
Biochemical Pathways
Pyrazoles can affect various biochemical pathways depending on their targets. For example, if a pyrazole compound inhibits an enzyme, it can disrupt the biochemical pathway that the enzyme is involved in
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazoles have been found to have antimicrobial, anti-inflammatory, and antitumor activities
Biochemical Analysis
Cellular Effects
The cellular effects of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well understood. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The resulting product is then esterified to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2,4-dichlorophenyl)pyrazole-4-carboxylate
- Ethyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate
- Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxamide
Uniqueness
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJJAYIZQBZPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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